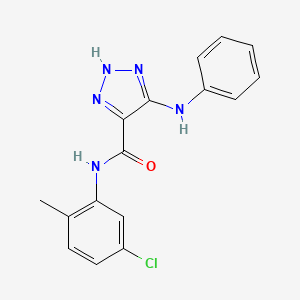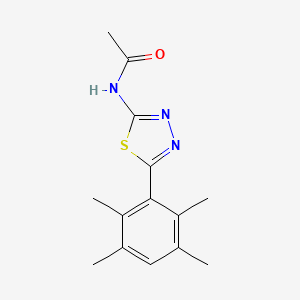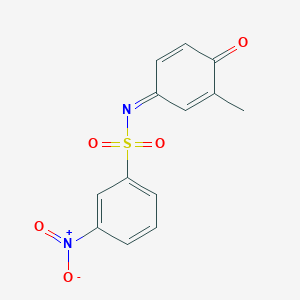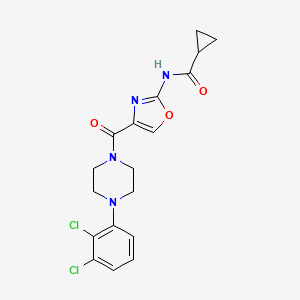
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a triazole-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and reduce bacterial growth. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce inflammation and pain in animal models.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum activity against cancer cells, fungi, and bacteria. However, one limitation is that the mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide research. One area of interest is the development of more efficient synthesis methods for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide. Another area of interest is the optimization of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide's therapeutic potential through the identification of its molecular targets and the development of more potent analogs. Additionally, there is potential for the use of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents to enhance its efficacy.
合成法
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methyl aniline with sodium azide, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final step involves the reaction of the intermediate with phenyl isocyanate to yield N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research applications of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide include its use as an anticancer agent, antifungal agent, and antimicrobial agent. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential as an anti-inflammatory and analgesic agent.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 5-aminobenzotriazole to form N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid. Finally, this acid is converted to the desired compound through reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond.", "Starting Materials": [ "5-chloro-2-methylbenzoic acid", "thionyl chloride", "5-aminobenzotriazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "5-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride.", "5-chloro-2-methylbenzoyl chloride is reacted with 5-aminobenzotriazole to form N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid.", "N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond and produce the desired compound." ] } | |
CAS番号 |
1206987-73-6 |
製品名 |
N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide |
分子式 |
C16H14ClN5O |
分子量 |
327.77 |
IUPAC名 |
5-anilino-N-(5-chloro-2-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(21-22-20-14)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
InChIキー |
YAZSMXPTRHMPSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde](/img/structure/B2906712.png)
![7-[(2-chlorobenzyl)amino]-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906715.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2906716.png)

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2906719.png)

![Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906726.png)



![N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2906730.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2906732.png)
![N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2906734.png)